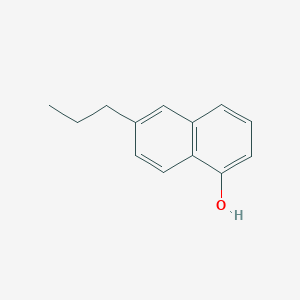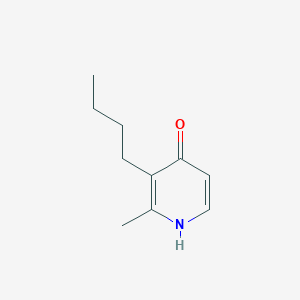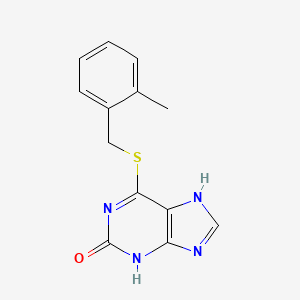![molecular formula C9H11N3O3 B12597669 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine CAS No. 648880-46-0](/img/structure/B12597669.png)
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound features a furan ring attached to an imidazolidine ring through a nitromethylidene linkage. The presence of both furan and imidazolidine moieties in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine typically involves the reaction of furan derivatives with imidazolidine precursors under specific conditions. One common method includes the condensation of furan-3-carbaldehyde with imidazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Aplicaciones Científicas De Investigación
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring may also contribute to its activity by facilitating interactions with biological macromolecules .
Comparación Con Compuestos Similares
1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine can be compared with other similar compounds such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Imidazolidine derivatives: These compounds contain the imidazolidine ring and have comparable biological activities.
Nitro compounds: These compounds possess the nitro group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
648880-46-0 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1-(furan-3-ylmethyl)-2-(nitromethylidene)imidazolidine |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)6-9-10-2-3-11(9)5-8-1-4-15-7-8/h1,4,6-7,10H,2-3,5H2 |
Clave InChI |
BSOQIOUYWGEUBE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=C[N+](=O)[O-])N1)CC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


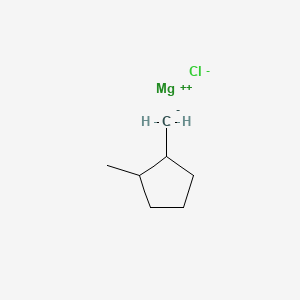
![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
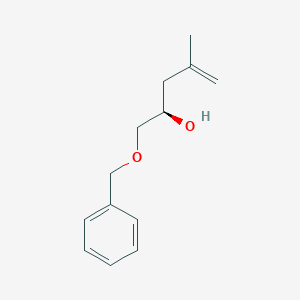
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
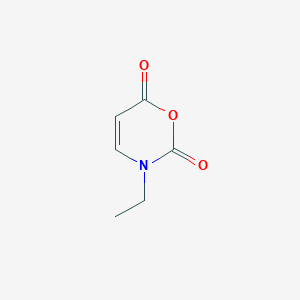

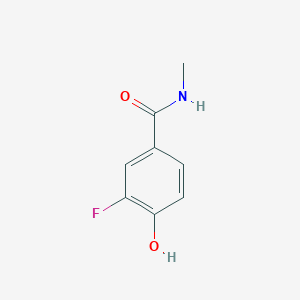
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)

